3-chloro-1H-indene-2-carbaldehyde
Description
Contextual Significance of Indene (B144670) Frameworks in Organic Chemistry
Indene, a polycyclic hydrocarbon with the chemical formula C9H8, consists of a benzene (B151609) ring fused to a cyclopentene (B43876) ring. wikipedia.org This core structure, known as the indene framework, is a recurring motif in a multitude of natural products and synthetic molecules with significant biological activities. wikipedia.orgresearchgate.netresearchgate.net The versatility of the indene scaffold allows for a wide range of chemical modifications, leading to the development of compounds with diverse applications. researchgate.netorganic-chemistry.org For instance, substituted indenes are crucial components in the production of indene/coumarone thermoplastic resins. wikipedia.org Furthermore, the indene nucleus is present in various pharmacologically important molecules, including anti-inflammatory drugs like sulindac (B1681787) and compounds investigated for their potential in treating neurodegenerative diseases and cancer. wikipedia.orgnih.govmdpi.com The ability to introduce various functional groups onto the indene skeleton makes it a privileged structure in drug discovery and materials science. mdpi.com
Chemical Characteristics and Structural Features of Halogenated Indene Carbaldehydes
Halogenated indene carbaldehydes, such as 3-chloro-1H-indene-2-carbaldehyde, possess distinct chemical properties owing to the presence of both a halogen atom and a carbaldehyde group on the indene core. The chlorine atom at the 3-position introduces an electrophilic site and influences the electron distribution within the molecule. The carbaldehyde group at the 2-position is a versatile functional group that can participate in a variety of chemical transformations, including nucleophilic addition and condensation reactions.
The regiospecific synthesis of 1H-indene-2-carbaldehyde derivatives can be achieved through methods like the transition-metal-free, reductive cyclization of ortho-formyl trans-cinnamaldehydes. rsc.org The presence of the halogen can impact the reactivity and stability of the indene ring system. For example, the synthesis of 3-haloindene derivatives has been accomplished from o-alkynylarene chalcones. acs.org The interplay between the electron-withdrawing nature of the halogen and the aldehyde group on the conjugated system of the indene framework is a key area of study.
Below is a table summarizing the key chemical identifiers and properties of this compound.
| Property | Value |
| Chemical Formula | C10H7ClO |
| IUPAC Name | This compound |
| CAS Number | 82563-79-9 |
| Molecular Weight | 178.62 g/mol |
| Appearance | Solid |
Note: Some properties may vary slightly depending on the source.
Overview of Current Research Trajectories and Challenges in Indene Chemistry
Current research in indene chemistry is focused on several key areas. A major trajectory involves the development of novel synthetic methodologies to access functionalized indene derivatives with high efficiency and selectivity. organic-chemistry.orgrsc.org This includes the use of transition-metal catalysis and organocatalysis to construct the indene scaffold and introduce diverse substituents. rsc.orgrsc.org For instance, gold-catalyzed reactions have been employed for the facile synthesis of indene scaffolds. rsc.org
Another significant research direction is the exploration of the biological activities of new indene derivatives. researchgate.netresearchgate.netnih.gov Scientists are actively designing and synthesizing indene-based compounds as potential therapeutic agents, including tubulin polymerization inhibitors for cancer treatment and agonists for serotonin (B10506) receptors. acs.orgnih.govnih.gov The development of indene-based molecules as retinoic acid receptor α agonists is also an area of active investigation. nih.gov
Despite the progress, challenges remain in indene chemistry. One of the primary challenges is the selective functionalization of the indene core at specific positions. researchgate.net The inherent reactivity of the indene system can sometimes lead to a mixture of products, necessitating the development of more precise synthetic methods. Another challenge lies in the stereoselective synthesis of chiral indene derivatives, which is crucial for many pharmaceutical applications. The suppression of cycloolefin isomerization in the synthesis of 1H-indene-2-carbaldehyde derivatives is also a notable challenge that researchers are addressing. rsc.org Furthermore, the ring expansion of indenes to form other carbocyclic systems is an emerging area with its own set of synthetic hurdles. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7ClO |
|---|---|
Molecular Weight |
178.61 g/mol |
IUPAC Name |
3-chloro-1H-indene-2-carbaldehyde |
InChI |
InChI=1S/C10H7ClO/c11-10-8(6-12)5-7-3-1-2-4-9(7)10/h1-4,6H,5H2 |
InChI Key |
BKLKOMMLYFQHDW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=C1C=O)Cl |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving Indene Carbaldehydes
Electrocyclization Pathways (e.g., Nazarov Cyclization and Variants)
Electrocyclization reactions are a cornerstone of organic synthesis, and in the context of indene (B144670) derivatives, the Nazarov cyclization is of particular importance. chemtube3d.comwikipedia.org This reaction typically involves the 4π-electrocyclic ring closure of a pentadienyl cation, which can be generated from divinyl ketones or similar precursors under acidic conditions. wikipedia.orgillinois.edu The mechanism proceeds through a concerted, conrotatory process under thermal conditions, as dictated by the Woodward-Hoffmann rules, to form a cyclopentenone ring. chemtube3d.comwikipedia.org
While direct studies on 3-chloro-1H-indene-2-carbaldehyde are not prevalent in the search results, the principles of the Nazarov cyclization can be extended to understand its potential reactivity. For instance, arylvinyl epoxides have been utilized as precursors to the necessary pentadienyl cation, leading to the synthesis of highly substituted indenes. nih.gov This suggests that a suitably designed precursor incorporating the this compound scaffold could potentially undergo a Nazarov-type cyclization.
Gold(I) catalysis has also been shown to facilitate (iso)Nazarov cyclizations in tandem processes involving 3-propargylindoles, where an aromatic group at the propargylic position directs the reaction towards this pathway. acs.org This highlights the influence of substituents on the reaction outcome.
Intramolecular Cyclization Reaction Mechanisms
Intramolecular cyclizations are a powerful strategy for the construction of cyclic systems, including the indene core. These reactions often exhibit high efficiency due to the proximity of the reacting functional groups.
A notable example is the organocatalytic reductive cyclization of ortho-formyl trans-cinnamaldehydes to produce 1H-indene-2-carbaldehyde derivatives. nih.gov This transition-metal-free method utilizes an aminocatalyst and a Hantzsch ester, and the use of sterically demanding catalysts was found to suppress the isomerization of the resulting cycloolefin. nih.gov
Palladium-catalyzed intramolecular cyclization of 'ene-yne' systems provides another versatile route to poly-substituted cyclohexenols, which can be precursors to or share structural motifs with indene derivatives. chemrxiv.org The Dieckmann cyclization, an intramolecular Claisen condensation, is another classic method for forming five- and six-membered rings and is relevant to the synthesis of cyclic ketones that can be further elaborated into indene structures. youtube.com The mechanism involves the formation of an enolate which then attacks an ester within the same molecule. youtube.com
Nucleophilic and Electrophilic Reaction Pathways on Indene Carbaldehyde Moieties
The reactivity of the indene carbaldehyde moiety is characterized by both nucleophilic and electrophilic reaction pathways. The aldehyde group is a classic electrophile, susceptible to attack by nucleophiles at the carbonyl carbon.
Conversely, the indene ring system can act as a nucleophile in certain reactions. For example, in the presence of a strong acid, the indene can be protonated to form an indenyl cation, which can then react with various nucleophiles.
The synthesis of indene derivatives through electrophilic cyclization of acetylenic malonates and ketones with iodine (I₂), iodine monochloride (ICl), or N-iodosuccinimide (NIS) highlights the electrophilic nature of the reaction. acs.orgacs.orgnih.gov This process proceeds with high regio- and stereoselectivity under mild conditions. acs.orgacs.orgnih.gov The resulting iodinated indenes can be further functionalized through palladium-catalyzed coupling reactions. acs.orgacs.org
Rearrangement Dynamics of Indene Skeletons Under Mild Conditions
The indene skeleton can undergo rearrangement reactions, sometimes under surprisingly mild conditions. For instance, the isomerization between two isomers of 1,2-disubstituted 3-aminoindenes has been observed to occur at room temperature without the need for UV light. elsevierpure.com This rearrangement is facilitated by the presence of an amino group at the 3-position, which lowers the activation energy for the process. elsevierpure.com
Other types of rearrangements, such as the Wagner-Meerwein rearrangement, are also known to occur in systems that can form carbocation intermediates. youtube.comnih.gov These rearrangements are driven by the formation of a more stable carbocation. youtube.com For example, a secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride or alkyl shift. youtube.com While not directly involving this compound in the provided literature, these principles are fundamental to understanding the potential isomerization and rearrangement pathways of substituted indenes.
Stereo- and Regioselectivity in Indene-Forming Reactions
The control of stereo- and regioselectivity is a critical aspect of modern organic synthesis, and the formation of indene derivatives is no exception. Several methodologies have been developed to achieve high levels of control in these reactions.
Electrophilic cyclization of acetylenic ketones and malonates has been shown to be a highly regio- and stereoselective method for synthesizing indene derivatives. acs.orgacs.orgnih.gov Similarly, a base-promoted, regioselective cascade iodoalkylation of alkynes provides a modular and stereoselective route to functionalized indenes. nih.gov
Rhodium-catalyzed reactions of propargylic alcohols with boronic acids also afford trisubstituted allylic alcohols with high regio- and stereoselectivity, which can then be used to synthesize indenes. organic-chemistry.org The regioselectivity in the rhodium-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with alkynes is dependent on the steric nature of the alkyne substituents. organic-chemistry.org Furthermore, iron(III) chloride-catalyzed reactions of N-benzylic sulfonamides with internal alkynes yield indene derivatives with excellent regioselectivity. organic-chemistry.org
Computational Elucidation of Reaction Mechanisms (e.g., DFT Studies)
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of complex organic reactions. DFT calculations can provide valuable insights into transition state geometries, reaction energetics, and the factors that control selectivity.
For example, DFT studies have been used to investigate the mechanisms and stereoselectivities of N-heterocyclic carbene (NHC)-catalyzed [2+2] cycloaddition reactions between ketenes and aldehydes. rsc.org These calculations have shown that the cycloaddition step is often the rate-determining and stereoselectivity-determining step. rsc.org
In the context of indene chemistry, DFT methods have been applied to study the enantioselectivity of Friedel-Crafts reactions of indoles, which are structurally related to indenes. nih.gov These studies have demonstrated excellent agreement with experimental results and have helped to rationalize the observed enantioselectivities. nih.gov Computational studies have also been employed to understand the biosynthesis of natural products containing complex polycyclic systems, including the role of enzymes in catalyzing pericyclic reactions. escholarship.orgnih.gov
Derivatization and Functionalization Strategies for Indene Carbaldehyde Scaffolds
Chemical Transformations of the Carbaldehyde Moiety
The aldehyde functional group is a cornerstone of organic chemistry, offering a gateway to a wide array of other functional groups through straightforward oxidation and reduction reactions.
The oxidation of the carbaldehyde group on the indene (B144670) scaffold to a carboxylic acid is a fundamental transformation that introduces a new functional handle for further derivatization, such as amidation or esterification. This conversion is typically achieved using a variety of standard oxidizing agents.
Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and Tollens' reagent ([Ag(NH₃)₂]⁺), each with its own advantages regarding reaction conditions and substrate tolerance. The resulting indene carboxylic acid is a valuable intermediate. For instance, in related systems like 5-chloro-1-oxo-2,3-dihydroindene-2-carboxylic acid methyl ester, controlling for unwanted hydrolysis during synthesis is a key consideration to maximize yield. google.com The introduction of a carboxylic acid group enhances the molecule's polarity and provides a site for creating esters, amides, and other acid derivatives, significantly broadening its synthetic utility.
The reduction of the carbaldehyde moiety provides direct access to primary alcohols, converting the electrophilic aldehyde carbon into a nucleophilic hydroxyl group. This transformation is most commonly performed using hydride-based reducing agents.
Two of the most prevalent reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com Sodium borohydride is a milder reagent and is often preferred for its compatibility with protic solvents like ethanol (B145695) and its selectivity for aldehydes and ketones. youtube.com Lithium aluminum hydride is a much stronger reducing agent and, while highly effective, requires anhydrous conditions and a separate acidic workup step. youtube.com The resulting product, a (3-chloro-1H-inden-2-yl)methanol, can serve as a precursor for ethers, esters, or can be used in substitution reactions after converting the hydroxyl group into a better leaving group.
Table 1: Chemical Transformations of the Carbaldehyde Moiety
| Transformation | Typical Reagents | Product Functional Group |
|---|---|---|
| Oxidation | KMnO₄, Jones Reagent, Tollens' Reagent | Carboxylic Acid |
| Reduction | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |
Modification of the Indene Ring System
Beyond the aldehyde group, the indene ring itself offers opportunities for functionalization, allowing for the fine-tuning of the molecule's electronic and steric properties.
The introduction of new substituents onto the benzene (B151609) portion of the indene ring can dramatically alter its chemical reactivity and properties. The existing chloro atom on the 3-position and the carbaldehyde at the 2-position are both electron-withdrawing, influencing the electron density of the ring system. Further functionalization can be achieved through classic aromatic substitution reactions. For example, nitration (using a mixture of nitric and sulfuric acid) would introduce a strongly electron-withdrawing nitro group, while Friedel-Crafts alkylation or acylation could be used to attach electron-releasing alkyl or acyl groups, respectively. The strategic placement of these groups is essential for building molecules with desired electronic characteristics.
The benzene ring of the indene scaffold is amenable to electrophilic aromatic substitution, a powerful tool for introducing a wide range of functional groups. organic-chemistry.org The regioselectivity of these reactions is directed by the existing substituents. Reactions such as halogenation (with Br₂ or Cl₂ and a Lewis acid catalyst), nitration, sulfonation, and Friedel-Crafts reactions can be employed to diversify the scaffold. organic-chemistry.org For instance, a chemoselective iodocarbocyclization of allenyl arenes can yield 2-iodoindenes, which can then undergo further post-functionalization. organic-chemistry.org These modifications not only create new derivatives but also provide attachment points for building more complex structures.
Construction of Complex Polycyclic and Heterocyclic Systems
Indene carbaldehydes are valuable building blocks for assembling intricate polycyclic and heterocyclic frameworks through cycloaddition and cascade reactions. These advanced strategies enable the rapid construction of molecular complexity from a relatively simple starting material.
Research has shown that indene-2-carbaldehydes can act as three-atom synthons in palladium-catalyzed asymmetric [4+3] cycloaddition reactions with vinylbenzoxazinones to produce chiral polycyclic 5H-benzo[b]azepines. researchgate.net This demonstrates the utility of the indene carbaldehyde in forming seven-membered heterocyclic rings. Furthermore, aldehydes, in general, can participate in thermally induced pericyclic cascade reactions to form complex polycyclic lactams. nih.gov Such cascade reactions, which may involve multiple steps like isomerizations, electrocyclizations, and cycloadditions in a single pot, are highly efficient for creating structurally dense molecules. nih.gov The Diels-Alder reaction also stands out as a powerful method for fusing six-membered rings onto existing scaffolds, providing a reliable pathway to polycyclic systems. nih.govchim.it
Table 2: Synthesis of Complex Systems from Indene Scaffolds
| Reaction Type | Key Reagents/Catalysts | Resulting Structure Class | Source |
|---|---|---|---|
| [4+3] Cycloaddition | Palladium Catalyst, Vinylbenzoxazinones | Polycyclic Azepines | researchgate.net |
| Pericyclic Cascade | Heat, Amines | Polycyclic Lactams | nih.gov |
| Diels-Alder Reaction | Diene/Dienophile Pair | Fused Six-Membered Rings | nih.govchim.it |
Synthesis of Indene-Fullerene Adducts via Cycloaddition Reactions
The functionalization of fullerenes through cycloaddition reactions is a well-established method for modifying their electronic and physical properties. beilstein-journals.org In the context of indene derivatives, cycloaddition reactions provide a pathway to covalently link the indene scaffold to fullerene C60. While direct reactions involving 3-chloro-1H-indene-2-carbaldehyde are not explicitly detailed in the provided results, the general principles of fullerene cycloadditions can be inferred.
One common approach is the [2+1] cycloaddition of diazo compounds to C60, which results in the formation of methanofullerenes. beilstein-journals.orgnih.gov This process can proceed through the thermal decomposition of a diazo compound to a carbene, which then adds to a nih.govnih.gov-bond of the fullerene. Alternatively, a 1,3-dipolar cycloaddition can occur, followed by the elimination of nitrogen from the resulting pyrazoline intermediate. beilstein-journals.org The reaction of 1H-indene-3-carboxylic acid with ethylenic dienophiles proceeds via an intermediate 2H-indene (isoindene) in a Diels-Alder reaction to form tetrahydro-methanonaphthalene derivatives. umn.edu
The synthesis of indene-fullerene adducts can also be achieved through rhodium-catalyzed [2+2+2] cycloaddition reactions of enynes and C60, leading to the formation of fused bicyclic structures on the fullerene core. researchgate.net These reactions highlight the potential for creating complex hybrid materials by combining the properties of indenes and fullerenes.
Formation of Spirocyclic Indanone and Pyrano[3,2-c]chromene Derivatives
The synthesis of spirocyclic compounds, where two rings share a single atom, from indanone precursors is a significant area of research. Dimerization of 2-arylidene-1-indanones can lead to the formation of spiro compounds. nih.gov Additionally, multicomponent reactions involving 1-indanone (B140024) and various aldehydes can yield spirocyclic products, with reactions involving pyridine (B92270) aldehydes proceeding efficiently at room temperature. nih.gov
The formation of pyrano[3,2-c]chromene derivatives represents another important functionalization pathway. These compounds can be synthesized through various methods, including domino reactions of 4-hydroxy-2H-chromen-2-ones with malononitriles, which can produce optically active derivatives with high enantioselectivity. rsc.org Another approach involves the one-pot reaction of 4-hydroxycoumarins with ethyl 3-oxo-3-phenylpropanoates in the presence of ammonium (B1175870) salts or aminocrotonates under solvent-free conditions. rsc.orgnih.gov These methods provide access to a class of compounds with potential biological activities. rsc.orgresearchgate.net
| Starting Material | Reagent(s) | Product Type | Reference |
| 2-Arylidene-1-indanones | - | Spirocyclic indanone | nih.gov |
| 1-Indanone, Benzaldehydes | Reflux | Spirocarbocyclic compounds | nih.gov |
| 4-Hydroxy-2H-chromen-2-ones | Malononitriles | Pyrano[3,2-c]chromenes | rsc.org |
| 4-Hydroxycoumarins | Ethyl 3-oxo-3-phenylpropanoates | Pyrano[3,2-c]chromene-2,5-diones | rsc.orgnih.gov |
Generation of Polycyclic Aromatic and Heteroaromatic Compounds from Indene-2-carbaldehydes
The indene framework serves as a valuable building block for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs) and polycyclic heteroaromatic compounds (PHCs). The detection of indene in interstellar space underscores the fundamental importance of this structural motif in complex organic molecules. mit.edu
Synthetic strategies towards fused polycyclic systems often involve annulation reactions starting from 1-indanones. nih.gov For instance, fluorinated PAHs can be synthesized from 1-indanone intermediates, which are generated via intramolecular Friedel-Crafts acylation of the corresponding acid chlorides. beilstein-journals.org The subsequent cyclization of these indanones yields the desired polycyclic aromatic structures. beilstein-journals.org The metabolism of some PAHs can lead to the formation of reactive intermediates that form covalent adducts with nucleic acids, highlighting the toxicological relevance of this class of compounds. nih.gov
Development of Indene-Based Amino Acid and Carboxamide Derivatives
The integration of amino acid and carboxamide functionalities into the indene scaffold opens avenues for the creation of novel bioactive molecules. A highly regioselective and divergent approach allows for the synthesis of both indeno[2,1-c]pyran-3-ones and 1-oxazolonylisobenzofurans from o-(2-acyl-1-ethynyl)benzaldehydes. nih.govacs.org
When these benzaldehydes react with N-acylglycines, indeno[2,1-c]pyran-3-ones are formed through a process involving the sequential formation of two C-C and two C-O bonds. nih.govacs.org Conversely, reaction with free amino acids under similar conditions yields 1-oxazolonylisobenzofurans. nih.govacs.org This divergent synthesis is initiated by an Erlenmeyer–Plöchl azlactone (EPA) reaction. acs.org For free amino acids, the reaction proceeds through the formation of an oxazolone (B7731731) intermediate, followed by a 1,2-addition to the aldehyde and subsequent 5-exo-dig cyclization to form the isobenzofuran (B1246724) ring. acs.org
| Starting Material | Reagent | Product | Key Reaction Type | Reference |
| o-(2-Acyl-1-ethynyl)benzaldehydes | N-Acylglycines | Indeno[2,1-c]pyran-3-ones | Erlenmeyer–Plöchl azlactone reaction | nih.govacs.org |
| o-(2-Acyl-1-ethynyl)benzaldehydes | Free amino acids | 1-Oxazolonylisobenzofurans | Erlenmeyer–Plöchl azlactone reaction, 5-exo-dig cyclization | nih.govacs.org |
Synthetic Routes to Indole-Indene Hybrid Systems
The synthesis of hybrid molecules incorporating both indole (B1671886) and indene moieties is an area of growing interest, aiming to combine the chemical and biological properties of both scaffolds. While direct synthetic routes starting from this compound are not explicitly detailed, general strategies for indole synthesis can be adapted.
One approach involves the Fischer indole synthesis, which can be used to construct the indole ring system. For example, a domino intermolecular Friedel–Crafts alkylation and intramolecular acylation of ethyl cinnamates can form indanones, which then undergo a Fischer indole reaction to yield dihydroindeno[1,2-b]indoles. nih.gov This method allows for the formation of three C-C bonds and one C-N bond in a single sequence. nih.gov
Other methods for synthesizing indole derivatives that could potentially be adapted for creating indole-indene hybrids include the copper-catalyzed oxidative dimerization of 2-aryl indoles and the oxidative C-H amination of 2-alkenylanilines. rsc.org
Advanced Spectroscopic Characterization Techniques for Indene Carbaldehydes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 3-chloro-1H-indene-2-carbaldehyde, distinct signals would be expected for the aldehydic proton, the vinylic proton, the methylene (B1212753) protons of the five-membered ring, and the aromatic protons of the benzene (B151609) ring.
Aldehydic Proton (-CHO): This proton is highly deshielded and would appear as a singlet at a characteristic downfield chemical shift, typically in the range of δ 9.5-10.5 ppm.
Vinylic Proton (=CH-): The single vinylic proton at the C1 position would likely appear as a singlet or a narrow triplet (due to coupling with the C1 methylene protons) in the region of δ 6.5-7.5 ppm.
Aromatic Protons (Ar-H): The four protons on the fused benzene ring would generate a complex multiplet pattern in the aromatic region, approximately δ 7.0-7.8 ppm. The specific splitting pattern would depend on the substitution pattern of the indene (B144670) ring system.
Methylene Protons (-CH₂-): The two protons at the C1 position would be non-equivalent and are expected to appear as a multiplet, likely around δ 3.5-4.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, characteristic peaks would include:
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is significantly deshielded and would be observed at a very downfield position, typically δ 185-200 ppm.
Aromatic and Vinylic Carbons: The carbons of the benzene ring and the C=C double bond of the five-membered ring would appear in the range of δ 120-150 ppm. The carbon atom bearing the chlorine (C3) would be directly influenced by the electronegative halogen.
Methylene Carbon (-CH₂-): The sp³-hybridized carbon at the C1 position would appear at a more upfield chemical shift, generally in the range of δ 30-40 ppm.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data is representative and based on typical chemical shifts for the respective functional groups.
| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Aldehydic (-CHO) | 9.5 - 10.5 (s) | 185 - 200 |
| Vinylic (=CH-) | 6.5 - 7.5 (s) | 120 - 140 |
| Aromatic (Ar) | 7.0 - 7.8 (m) | 120 - 150 |
| Methylene (-CH₂-) | 3.5 - 4.0 (m) | 30 - 40 |
s = singlet, m = multiplet
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can provide structural clues through the analysis of its fragmentation patterns.
For this compound (C₁₀H₇ClO), the molecular ion peak (M⁺) would be a key feature in the mass spectrum. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic doublet of peaks: the M⁺ peak corresponding to the molecule containing the ³⁵Cl isotope, and an M+2 peak for the molecule with the ³⁷Cl isotope. libretexts.org The intensity ratio of the M⁺ to the M+2 peak would be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule. libretexts.org
The calculated monoisotopic mass for C₁₀H₇³⁵ClO is 178.0185 g/mol . Fragmentation in the mass spectrometer would likely involve the loss of the aldehyde group (-CHO), the chlorine atom (-Cl), or other small neutral molecules, leading to the formation of stable carbocation fragments. Analysis of these fragment ions would help to confirm the structure of the parent molecule.
Table 2: Expected Mass Spectrometry Data for this compound Data is predictive and based on isotopic abundances and common fragmentation pathways.
| Ion | Expected m/z | Description |
|---|---|---|
| [M]⁺ | 178 | Molecular ion with ³⁵Cl |
| [M+2]⁺ | 180 | Molecular ion with ³⁷Cl (approx. 32% of [M]⁺ intensity) |
| [M-CHO]⁺ | 149/151 | Loss of the formyl radical |
| [M-Cl]⁺ | 143 | Loss of the chlorine radical |
Vibrational Spectroscopy (FT-IR, FT-Raman) and Correlation with Computational Data
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds present and are used to identify functional groups.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1680-1715 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the aromatic and vinylic protons (around 3000-3100 cm⁻¹) and the aliphatic methylene protons (around 2850-2960 cm⁻¹). The C=C stretching of the aromatic and indene rings would appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch is often weaker in Raman, the C=C bonds of the aromatic and indene systems would show strong signals. Raman is particularly useful for observing symmetric vibrations and skeletal modes of the ring system. youtube.com
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies of the molecule. Correlating these calculated frequencies with the experimentally observed FT-IR and FT-Raman spectra allows for a detailed and confident assignment of the vibrational modes, confirming the molecular structure. scialert.netresearchgate.net
Table 3: Expected Key Vibrational Frequencies (cm⁻¹) for this compound Data is representative and based on characteristic group frequencies.
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic/Vinylic C-H stretch | FT-IR/Raman | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | FT-IR/Raman | 2850 - 2960 | Medium |
| Aldehyde C=O stretch | FT-IR | 1680 - 1715 | Strong |
| Aromatic/Vinylic C=C stretch | FT-IR/Raman | 1450 - 1600 | Medium-Strong |
| C-Cl stretch | FT-IR | 600 - 800 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems.
The structure of this compound contains a conjugated π-electron system extending over the benzene ring, the indene double bond, and the aldehyde group. This conjugation is expected to result in strong UV absorption. The spectrum would likely show multiple absorption bands corresponding to π → π* transitions. The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation. shimadzu.com The presence of the chlorine atom and the aldehyde group as substituents on the indene ring system will influence the energy of the molecular orbitals and thus shift the absorption maxima compared to unsubstituted indene. shimadzu.comkhanacademy.org For similar conjugated systems, absorption maxima are often observed in the 250-400 nm range. researchgate.netresearchgate.net
Rotational Spectroscopy for High-Resolution Gas-Phase Structural Determination
Rotational spectroscopy, or microwave spectroscopy, is a high-resolution technique that measures the energies of transitions between quantized rotational states of molecules in the gas phase. It can provide extremely precise information about molecular geometry, including bond lengths and bond angles, with very high accuracy.
To perform this analysis, the compound must be volatile enough to be introduced into the spectrometer as a low-pressure gas. The analysis of the rotational spectrum of this compound, along with the spectra of its isotopically substituted analogs (e.g., containing ¹³C or ³⁷Cl), would allow for the unambiguous determination of its three-dimensional gas-phase structure. This technique would precisely define the planarity of the ring system and the orientation of the aldehyde substituent.
X-ray Diffraction Analysis for Solid-State Molecular Architecture and Conformation
X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.
For this compound, a successful single-crystal X-ray diffraction analysis would require growing a suitable, high-quality crystal of the compound. The resulting data would unambiguously confirm the molecular connectivity and provide detailed insights into the solid-state conformation of the molecule. Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding or π-stacking, that stabilize the crystal structure. mdpi.com
Synthetic Utility and Applications of 3 Chloro 1h Indene 2 Carbaldehyde As a Building Block
Role as a Versatile Synthetic Intermediate in Organic Synthesis
The structure of 3-chloro-1H-indene-2-carbaldehyde , featuring a reactive aldehyde group and a chloro-substituted aromatic ring, suggests its potential as a versatile synthetic intermediate. In principle, the aldehyde functionality can undergo a wide range of chemical transformations, including but not limited to:
Condensation reactions: Formation of Schiff bases, chalcones, and other condensation products.
Oxidation and reduction: Conversion to a carboxylic acid or an alcohol, respectively.
Nucleophilic additions: Reactions with organometallic reagents or cyanide.
The chloro-substituent on the indene (B144670) ring could also be a handle for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the introduction of further molecular complexity. However, specific examples and detailed studies on the reactivity and synthetic scope of This compound are not readily found in the current body of scientific literature. While general synthetic methods for indene derivatives are well-established, the specific reaction pathways and product yields for this compound remain largely unexplored. nih.govorganic-chemistry.org
Building Blocks for Advanced Materials Science
The application of This compound as a direct building block in advanced materials is an area that appears to be underexplored.
Electron-Transporting Materials in Organic Electronics
There is no specific research available that details the use of This compound in the development of electron-transporting materials.
Components in Photovoltaic Solar Cells
Similarly, the scientific literature lacks specific examples of This compound being utilized as a component in photovoltaic solar cells.
Constituents of Fluorescent Materials
There is no available data to suggest that This compound has been investigated or used as a constituent of fluorescent materials.
Scaffolds for Diverse Chemical Libraries and Chemical Biology Probes
The potential of This compound as a scaffold for creating diverse chemical libraries is suggested by the existence of its derivatives, such as This compound thiosemicarbazone . letopharm.com Thiosemicarbazones are a class of compounds known for their wide range of biological activities, and the synthesis of such a derivative implies that the parent aldehyde can be used as a starting point for generating a library of related compounds for biological screening. However, extensive libraries based on this specific scaffold have not been reported. The development of chemical biology probes from This compound is also not documented in the available literature.
Ligands and Precursors in Metal Complex Synthesis for Catalytic Systems
There is no scientific literature available that describes the use of This compound as a ligand or a precursor in the synthesis of metal complexes for catalytic systems. The aldehyde functionality, in principle, could be modified to create a chelating ligand, but this potential application has not been explored for this specific compound.
Future Directions and Research Opportunities in the Chemistry of 3 Chloro 1h Indene 2 Carbaldehyde
The exploration of complex chemical scaffolds like 3-chloro-1H-indene-2-carbaldehyde opens up numerous avenues for future scientific inquiry. The inherent reactivity of the chlorinated vinyl aldehyde system, coupled with the versatile indene (B144670) core, presents a fertile ground for innovation. This article outlines key future directions and research opportunities, focusing on the development of sustainable synthetic methods, advancements in stereoselective synthesis, the application of computational design, the expansion of functionalization reactions, and the integration of theoretical and experimental approaches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
